2-Acetoxybutanoic acid

Lipophilicity Partition coefficient Drug-likeness

2-Acetoxybutanoic acid (also known as (±)-2-acetoxybutyric acid or 2-(acetyloxy)butanoic acid) is an α-acetoxy carboxylic acid with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol. It belongs to the class of α-acetoxy acids, characterized by an acetoxy group (-OCOCH₃) on the carbon adjacent to the carboxyl group, which confers distinct physicochemical properties including a computed XLogP3 of 0.6 and a topological polar surface area of 63.6 Ų.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 19947-43-4
Cat. No. B1281965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxybutanoic acid
CAS19947-43-4
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OC(=O)C
InChIInChI=1S/C6H10O4/c1-3-5(6(8)9)10-4(2)7/h5H,3H2,1-2H3,(H,8,9)
InChIKeyGELZYBXBKFHYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoxybutanoic Acid (CAS 19947-43-4): Procurement-Relevant Identity and Class Baseline


2-Acetoxybutanoic acid (also known as (±)-2-acetoxybutyric acid or 2-(acetyloxy)butanoic acid) is an α-acetoxy carboxylic acid with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol [1]. It belongs to the class of α-acetoxy acids, characterized by an acetoxy group (-OCOCH₃) on the carbon adjacent to the carboxyl group, which confers distinct physicochemical properties including a computed XLogP3 of 0.6 and a topological polar surface area of 63.6 Ų [1]. The compound is supplied as a racemic mixture unless otherwise specified, with the (S)-enantiomer available under a separate CAS registry [2]. Its primary documented role is as a protected α-hydroxy acid intermediate in the synthesis of pharmacologically relevant amides .

Role

Masked α-hydroxy acid intermediate for amide synthesis

Supply Form

Racemic mixture; (S)-enantiomer available separately

Key Feature

Protects hydroxyl during multi-step couplings and phase-transfer steps

Why 2-Acetoxybutanoic Acid Cannot Be Replaced by Generic α-Acetoxy or Hydroxy Analogs


Substitution of 2-acetoxybutanoic acid with close analogs such as 2-hydroxybutanoic acid, 4-acetoxybutanoic acid, or ethyl 4-acetoxybutanoate is not functionally equivalent because the position of the acetoxy group and the carbon chain length critically determine both the compound's physicochemical properties and its reactivity profile. The α-acetoxy substitution provides a masked hydroxyl group that can be selectively deprotected under mild conditions, whereas the corresponding free hydroxy acid exhibits markedly different lipophilicity, hydrogen-bonding capacity, and susceptibility to oxidation [1]. Furthermore, patent literature explicitly teaches that positional isomers (e.g., 4-acetoxybutanoate esters) are selected for distinct therapeutic targets such as sleep disorders, demonstrating that regioisomeric substitution is not interchangeable for biological activity [2]. The evidence below quantifies these differences where data are available and identifies gaps requiring further experimental validation.

2-Hydroxybutanoic acid – lipophilicity and H-bond shift

The free hydroxy analog exhibits lower logP and an additional H-bond donor, altering phase partitioning and reaction compatibility. May not transfer directly.

4-Acetoxybutanoate esters – different pharmacological context

Patents claim distinct sleep-disorder models for the 4-acetoxy series, confirming regioisomer-specific activity; not interchangeable for CNS research tools.

Shorter-chain analogs – altered amide backbone

2-Acetoxypropanoic acid yields a different amide scaffold, not a direct replacement when the butanamide core is required.

Quantitative Differentiation Evidence for 2-Acetoxybutanoic Acid Against Closest Analogs


Lipophilicity Differential vs. 2-Hydroxybutanoic Acid (XLogP3 Comparison)

2-Acetoxybutanoic acid exhibits a computed XLogP3 of 0.6, reflecting the lipophilic contribution of the acetoxy ester group [1]. Although a direct head-to-head experimental log P measurement against 2-hydroxybutanoic acid is not available in the public literature, class-level inference indicates that the free α-hydroxy acid possesses a significantly lower XLogP3 (estimated approximately -0.2 based on the replacement of -OCOCH₃ with -OH), making the acetoxy derivative approximately 6- to 8-fold more lipophilic [1]. This difference affects extraction efficiency, chromatographic retention, and passive membrane permeability.

Lipophilicity Difference
Class-level
XLogP3 0.6 (vs. est. ~-0.2)
Supports extraction and phase-transfer selection
Experimental log P confirmation advised
Lipophilicity Partition coefficient Drug-likeness

Positional Isomer Differentiation: 2-Acetoxy vs. 4-Acetoxybutanoate Activity in CNS Patents

US patent 4,113,845 explicitly claims ethyl 4-acetoxybutanoate and closely related homologs for the treatment of sleep disorders such as insomnia and narcolepsy, with no mention of the 2-acetoxy regioisomer [1]. While quantitative in vivo data for 2-acetoxybutanoic acid in this indication are not publicly available, the selective patenting of the 4-acetoxy positional series indicates that the distance between the carboxyl(ester) and acetoxy functionalities is a critical determinant of pharmacologic activity. The 2-acetoxy isomer, having the masked hydroxyl adjacent to the carboxyl group, presents a distinct pharmacophoric geometry.

Patent Coverage
Cross-study comparable
2-Acetoxy: no CNS claims; 4-Acetoxy: insomnia/narcolepsy models
Regioisomer-specific pharmacological profiles
Sleep-model context; not head-to-head
Sleep disorders Positional isomerism CNS pharmacology

Proven Intermediate Specificity: Synthesis of 2-Hydroxy-N-(pyridin-4-yl)butanamide (H953495)

Multiple independent vendor technical datasheets and chemical supplier catalogs consistently identify (±)-2-acetoxybutyric acid as an intermediate specifically employed in the synthesis of 2-Hydroxy-N-(pyridin-4-yl)butanamide (H953495) . This application exploits the two-carbon side chain (ethyl group) of the butanoic acid backbone, which cannot be replicated by shorter-chain analogs such as 2-acetoxypropanoic acid or by the 3- or 4-acetoxy positional isomers, as these would yield structurally distinct amide products. While comparative reaction yields are proprietary, the structural specificity of the target amide provides a deterministic basis for chain-length and regioisomer selection.

Synthetic Intermediate
Vendor catalog
Specified for H953495 amide synthesis
Structural specificity confirmed by vendors
Confirm lot-specific quality
Synthetic intermediate Amide formation Pharmaceutical building block

Enantiomeric Availability: Racemic vs. Enantiopure Forms for Chiral Synthesis

2-Acetoxybutanoic acid contains a single chiral center at the α-carbon. The compound is commercially supplied as both the racemate (CAS 19947-43-4) and the enantiopure (S)-enantiomer (CAS 37787-88-5) [1]. This contrasts with non-chiral analogs such as 2-acetoxy-2-methylpropanoic acid, which cannot offer stereochemical control. The availability of enantiopure material enables stereoselective synthesis of chiral pharmaceuticals (e.g., asundexian synthetic routes) without the need for costly chiral resolution steps. Although direct enantiomeric excess values for commercial samples are batch-specific, the existence of separate CAS registries confirms structural differentiation.

Chiral Supply
Commercial listing
Racemate and (S)-enantiomer (CAS 37787-88-5) available
Enables stereochemical control in synthesis
Verify enantiomeric excess per batch
Chiral building block Enantiomeric excess Stereoselective synthesis

Hydrogen-Bonding and Polar Surface Area Comparison vs. 2-Hydroxybutanoic Acid

2-Acetoxybutanoic acid has one hydrogen bond donor (carboxylic acid OH) and four hydrogen bond acceptors, with a topological polar surface area (TPSA) of 63.6 Ų [1]. In contrast, 2-hydroxybutanoic acid possesses two hydrogen bond donors (carboxylic acid OH plus alcoholic OH) and a higher TPSA, rendering it more hydrophilic and increasing its retention on normal-phase chromatographic supports while reducing it on reversed-phase columns. The lower H-bond donor count of the acetoxy derivative facilitates its use in reactions where a free hydroxyl would interfere, such as acylation or Mitsunobu reactions.

H-Bond Profile
Class-level
HBD=1 (vs. 2 for 2-hydroxy analog); TPSA 63.6 Ų
Facilitates reactions sensitive to free OH groups
Computed; experimental confirmation advised
Hydrogen bonding Polar surface area Chromatographic behavior

Caveat: Limited High-Strength Comparative Data in Public Domain

A systematic search of primary research papers, patents, and authoritative databases did not identify any published direct head-to-head experimental comparison (e.g., parallel biological assay, comparative stability study, or competitive synthetic yield assessment) between 2-acetoxybutanoic acid and its closest analogs. The quantitative evidence presented above relies on physicochemical property computations, patent claim specificity, and vendor-documented synthetic utility. Prospective purchasers requiring definitive comparative performance data (e.g., reaction yields, selectivity ratios, pharmacokinetic parameters) should commission bespoke comparative studies, as the current public literature does not support procurement decisions solely on the basis of experimental superiority claims.

Evidence Gap
Data to verify
No direct head-to-head comparative experimental data
Procurement based on structural fitness, not performance claims
Commission bespoke studies if needed
Data gap Head-to-head comparison Procurement risk

Where 2-Acetoxybutanoic Acid Is the Preferred Selection: Evidence-Backed Scenarios


Synthesis of 2-Hydroxy-N-(pyridin-4-yl)butanamide (H953495) and Structurally Related Amides

When the synthetic target is 2-Hydroxy-N-(pyridin-4-yl)butanamide (H953495) or closely related 2-hydroxybutanamide derivatives, 2-acetoxybutanoic acid is the specified protected intermediate. The acetoxy group serves as a masked hydroxyl, preventing unwanted side reactions during amide coupling, and the two-carbon side chain provides the required structural backbone. Vendor documentation from multiple independent suppliers confirms this application [1]. Substitution with 2-acetoxypropanoic acid, 3-acetoxybutanoic acid, or 4-acetoxybutanoic acid would yield constitutionally different amide products, making the procurement of the correct isomer mandatory.

Chiral Drug Intermediate Synthesis Requiring Enantiopure (S)- or (R)-2-Acetoxybutanoic Acid

For pharmaceutical synthesis routes that demand stereochemical integrity at the α-carbon—such as certain patent-disclosed routes to asundexian (BAY2433334) that employ chiral α-acetoxybutyric acid derivatives as masked α-hydroxy acid building blocks [1]—the availability of both racemic and enantiopure forms of 2-acetoxybutanoic acid provides essential flexibility. The (S)-enantiomer (CAS 37787-88-5) is registered separately, enabling procurement of chirally defined starting material without requiring in-house resolution [2].

Method Development for Regioisomeric Differentiation of Acetoxybutanoic Acids

The distinct patent landscape surrounding 4-acetoxybutanoate esters for sleep-disorder indications [1] versus the synthetic-intermediate role of 2-acetoxybutanoic acid creates a need for analytical methods that can unequivocally distinguish regioisomers. Procurement of well-characterized 2-acetoxybutanoic acid reference material supports the development and validation of HPLC, GC, or NMR methods for regioisomeric purity assessment in pharmaceutical process control.

Protecting-Group Strategy Optimization: Acetoxy vs. Free Hydroxy in Multi-Step Synthesis

In synthetic sequences where a free α-hydroxy acid would participate in undesired reactions (e.g., oxidation, esterification at the wrong position, or chelation), the acetoxy-protected form provides a practical solution. The computed XLogP3 of 0.6 and reduced hydrogen-bond donor count (HBD = 1) relative to 2-hydroxybutanoic acid (HBD = 2) indicate that the protected intermediate will exhibit different phase-partitioning and chromatographic behavior, which can be exploited for intermediate purification [1]. This scenario applies broadly to complex natural product or pharmaceutical syntheses where orthogonal protection of hydroxyl and carboxyl groups is required.

Application
Selection Property
Validation Focus
Synthesis of 2-hydroxybutanamides
2-Acetoxy positional and chain identity
Confirm amide product structure by NMR or MS
Chiral synthesis requiring enantiopure building block
Availability of (S)-enantiomer
Verify enantiomeric excess and chiral purity per batch
Regioisomer differentiation method development
Well-characterized 2-acetoxy reference
Validate chromatographic resolution from 4-acetoxy isomer
Multi-step synthesis with masked hydroxyl
Acetoxy protection and lipophilicity profile
Assess stability under coupling conditions

Technical Documentation Hub

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28 linked technical documents
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